Cas no 98334-62-4 (2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid)

2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetic acid is a pyrazole-derived carboxylic acid with applications in pharmaceutical and agrochemical research. Its structure features a methyl-substituted pyrazole ring linked to an acetic acid moiety, offering versatility as a synthetic intermediate. The compound’s reactivity is influenced by the electron-rich pyrazole core and the carboxyl group, enabling further functionalization for heterocyclic chemistry. It is particularly useful in the development of bioactive molecules due to its potential as a pharmacophore or ligand. High purity grades ensure reproducibility in research applications. Stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis.
2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid structure
98334-62-4 structure
Product Name:2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid
CAS No:98334-62-4
MF:C7H10N2O2
MW:154.166501522064
CID:5775205
PubChem ID:67528971
Update Time:2025-06-07

2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-acetic acid, 1,4-dimethyl-
    • SCHEMBL2773456
    • EN300-1618747
    • HPQXWISVUONRON-UHFFFAOYSA-N
    • (1,4-dimethyl-1H-pyrazol-3-yl)acetic acid
    • 2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetic acid
    • 98334-62-4
    • 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid
    • Inchi: 1S/C7H10N2O2/c1-5-4-9(2)8-6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11)
    • InChI Key: HPQXWISVUONRON-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C)C(CC(O)=O)=N1

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Melting Point: 107-109 °C(Solv: benzene (71-43-2))
  • Boiling Point: 318.6±27.0 °C(Predicted)
  • pka: 4.08±0.10(Predicted)

2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1618747-0.05g
2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid
98334-62-4 95%
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$229.0 2023-06-04
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Enamine
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$768.0 2023-06-04
Enamine
EN300-1618747-1.0g
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Enamine
EN300-1618747-10.0g
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Enamine
EN300-1618747-50mg
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